5-(4-Fluorophenyl)-1-methyl-3-propyl-1H-1,2,4-triazole
Description
Properties
CAS No. |
915303-67-2 |
|---|---|
Molecular Formula |
C12H14FN3 |
Molecular Weight |
219.26 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-1-methyl-3-propyl-1,2,4-triazole |
InChI |
InChI=1S/C12H14FN3/c1-3-4-11-14-12(16(2)15-11)9-5-7-10(13)8-6-9/h5-8H,3-4H2,1-2H3 |
InChI Key |
YJGSPXSCJJBEEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C(=N1)C2=CC=C(C=C2)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Fluorophenyl)-1-methyl-3-propyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-fluorobenzyl bromide with 1-methyl-3-propyl-1H-1,2,4-triazole-5-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 5-(4-Fluorophenyl)-1-methyl-3-propyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit notable antimicrobial properties. The compound 5-(4-Fluorophenyl)-1-methyl-3-propyl-1H-1,2,4-triazole has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies have demonstrated that derivatives of triazole can outperform standard antibiotics like chloramphenicol in inhibiting bacterial growth, suggesting a potential for developing new antimicrobial agents based on this scaffold .
Antifungal Properties
Triazoles are well-known for their antifungal activity. The compound has been evaluated for its efficacy against fungi such as Candida albicans. The mechanism typically involves the inhibition of ergosterol synthesis, which is crucial for fungal cell membrane integrity. The fluorinated phenyl group enhances the compound's lipophilicity, potentially improving its penetration into fungal cells .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of triazole derivatives. Compounds similar to 5-(4-Fluorophenyl)-1-methyl-3-propyl-1H-1,2,4-triazole have been shown to reduce inflammation in animal models. The presence of specific substituents on the triazole ring can significantly enhance anti-inflammatory activity, making these compounds candidates for further development in treating inflammatory diseases .
Synthesis and Biological Evaluation
A study conducted by researchers synthesized several derivatives of 5-(4-Fluorophenyl)-1-methyl-3-propyl-1H-1,2,4-triazole and evaluated their biological activities. The synthesized compounds were tested against a panel of microbial strains and showed promising results, with some derivatives exhibiting higher potency than existing drugs .
Structure-Activity Relationship (SAR) Analysis
The SAR analysis revealed that modifications to the triazole ring significantly impact biological activity. For instance, introducing various alkyl or aryl groups at specific positions on the triazole can enhance antimicrobial and antifungal efficacy. This information is critical for guiding future drug design efforts aimed at optimizing therapeutic profiles .
Comparative Data Table
| Compound | Activity | Target Organism | IC50/Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| 5-(4-Fluorophenyl)-1-methyl-3-propyl-1H-1,2,4-triazole | Antimicrobial | Staphylococcus aureus | 4–32 μg/mL |
| 5-(4-Fluorophenyl)-1-methyl-3-propyl-1H-1,2,4-triazole | Antifungal | Candida albicans | 64–256 mg/mL |
| Triazole Derivative X | Anti-inflammatory | Animal Model | Comparable to Indomethacin at 20 mg/kg |
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-1-methyl-3-propyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The fluorophenyl group and triazole ring can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Substituent Analysis
The table below highlights structural differences among triazole derivatives, focusing on substituent positions and functional groups:
Key Observations :
Crystallographic and Conformational Data
- Isostructural Compounds : describes triazole derivatives with near-planar conformations, except for a fluorophenyl group oriented perpendicularly. This structural flexibility may influence binding to biological targets like cytochrome P450 enzymes in fungi .
- Planarity vs. Non-planarity: The target compound’s planar triazole core contrasts with the twisted conformations of epoxiconazole, which contains an oxirane ring. Non-planar structures often exhibit higher stereochemical complexity and target specificity .
Yield and Purity
- High yields (>80%) are achievable for triazole derivatives using polar solvents like dimethylformamide (DMF), as noted in .
- The target compound’s propyl group may require optimized alkylation conditions to avoid byproducts.
Antifungal Activity
Antioxidant and Pharmacological Potential
- highlights antioxidant activity in triazoles with pyrazole substituents. The target compound’s 4-fluorophenyl group may similarly scavenge free radicals, though empirical validation is needed .
Biological Activity
5-(4-Fluorophenyl)-1-methyl-3-propyl-1H-1,2,4-triazole is a compound belonging to the 1,2,4-triazole family, which has gained attention in medicinal chemistry for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 5-(4-Fluorophenyl)-1-methyl-3-propyl-1H-1,2,4-triazole is with a molecular weight of 221.26 g/mol. The presence of the fluorophenyl group is significant for enhancing biological activity and modulating pharmacokinetic properties.
Antimicrobial Activity
Research has shown that derivatives of 1,2,4-triazoles exhibit substantial antimicrobial properties. For instance, compounds containing the triazole ring have demonstrated effectiveness against various bacterial strains. A study evaluating related triazole derivatives indicated that they possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.25 to 2 µg/mL for some potent derivatives, suggesting that modifications in the structure can significantly enhance antimicrobial efficacy .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Triazole Derivative A | 0.25 | Staphylococcus aureus |
| Triazole Derivative B | 0.5 | Escherichia coli |
| Triazole Derivative C | 2.0 | Pseudomonas aeruginosa |
Anti-inflammatory Activity
The anti-inflammatory potential of triazole derivatives has been widely studied. In vitro studies have shown that these compounds can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). For example, specific derivatives demonstrated a significant reduction in TNF-α levels at concentrations as low as 10 µg/mL .
Anticancer Properties
The anticancer activity of triazoles has also been explored. A study indicated that certain triazole derivatives can induce apoptosis in cancer cell lines through the modulation of cell cycle progression and inhibition of key signaling pathways involved in tumor growth .
The biological activities of 5-(4-Fluorophenyl)-1-methyl-3-propyl-1H-1,2,4-triazole can be attributed to several mechanisms:
- Enzyme Inhibition : Many triazoles act as enzyme inhibitors, particularly against fungal cytochrome P450 enzymes.
- Cytokine Modulation : The ability to modulate cytokine release is crucial for their anti-inflammatory effects.
- DNA Interaction : Some triazoles can intercalate with DNA or inhibit topoisomerases, which may contribute to their anticancer effects.
Study on Antimicrobial Efficacy
A recent study synthesized various triazole derivatives and evaluated their antimicrobial activity against clinical isolates. The results indicated that compounds with electron-withdrawing groups like fluorine exhibited enhanced activity against resistant strains .
Anti-inflammatory Evaluation
In another study focusing on anti-inflammatory properties, researchers tested several triazole derivatives on PBMC cultures. Compounds were assessed for their ability to reduce cytokine production in response to lipopolysaccharide (LPS) stimulation. The most effective compounds showed a significant decrease in TNF-α and IL-6 levels compared to controls .
Q & A
Q. Methodological Answer :
Core Modifications : Synthesize analogs with varied substituents (e.g., replacing propyl with cyclopropyl or methoxy groups).
Bioisosteric Replacement : Substitute the 4-fluorophenyl group with 4-chlorophenyl or thiophene to assess electronic effects.
Activity Testing : Use PASS Online to predict biological targets (e.g., antifungal, anticancer) and validate via enzyme inhibition assays .
Advanced: What computational methods support mechanistic studies?
Q. Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with fungal CYP51 or COX-2 (PDB IDs: 1EA1, 3NT1). Focus on triazole ring coordination to heme iron or active-site hydrogen bonds .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) using Gaussian 16 at the B3LYP/6-31G(d) level to correlate with reactivity .
Advanced: How to resolve crystallographic disorder in X-ray structures?
Q. Methodological Answer :
- Refinement : In SHELXL, apply PART commands to model disordered propyl or fluorophenyl groups. Use ISOR and DELU restraints to stabilize thermal parameters .
- Validation : Check Rint (<5%) and completeness (>98%) in CrysAlisPro. Compare with similar structures (e.g., CCDC entry 876443) .
Advanced: What metabolomic studies are relevant for in vivo applications?
Q. Methodological Answer :
- Mass Spectrometry : Use HRMS (Exact Mass: ~331.145 Da) to track metabolites in liver microsomes. Identify phase I (oxidation) and phase II (glucuronidation) products .
- In Vivo Testing : Administer to rodent models (10–50 mg/kg) and analyze plasma/tissue samples via LC-HRMS. Monitor fluorophenyl-specific fragments (m/z 111.04) .
Safety: What protocols are critical for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
